molecular formula C17H11ClF3NO B11603519 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

Cat. No.: B11603519
M. Wt: 337.7 g/mol
InChI Key: OORUBLUKLACUEF-UHFFFAOYSA-N
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Description

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is unique due to the presence of the trifluoroethan-1-one moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H11ClF3NO

Molecular Weight

337.7 g/mol

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C17H11ClF3NO/c18-14-7-3-1-5-11(14)9-22-10-13(16(23)17(19,20)21)12-6-2-4-8-15(12)22/h1-8,10H,9H2

InChI Key

OORUBLUKLACUEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F)Cl

Origin of Product

United States

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